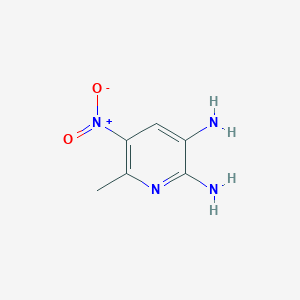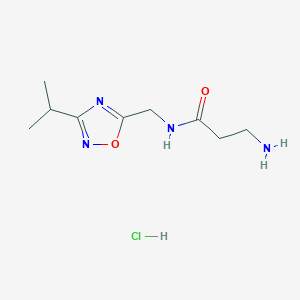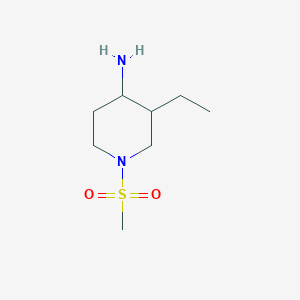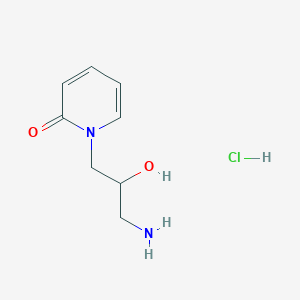
2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride can be achieved through reductive amination. This involves the condensation of a ketone or aldehyde containing a phenylethyl group with methanesulfonamide, followed by reduction with a reducing agent such as sodium borohydride (NaBH4). The reaction conditions typically include:
Temperature: Room temperature
Solvent: Organic solvents like alcohols or dimethylformamide (DMF)
Reagents: Methanesulfonamide, sodium borohydride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
化学反应分析
Types of Reactions
2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Reductive Amination: As mentioned, this is a key synthetic route for its preparation.
Substitution Reactions: The methanesulfonyl group (SO2CH3) can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group (NH2) can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4)
Oxidizing Agents: Hydrogen peroxide (H2O2)
Solvents: Alcohols, DMF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination yields this compound, while oxidation of the amine group could yield corresponding nitroso or nitro compounds.
科学研究应用
2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other compounds, particularly PI3Kδ inhibitors.
Medicine: Research into cancer treatment, particularly targeting PI3Kδ pathways.
Industry: Potential use in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride is primarily related to its role as an intermediate in the synthesis of PI3Kδ inhibitors. PI3Kδ inhibitors work by selectively inhibiting the PI3Kδ enzyme, which is involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting this enzyme, PI3Kδ inhibitors can potentially reduce the growth and survival of cancer cells.
相似化合物的比较
Similar Compounds
- 2-Methanesulfonyl-2-phenylethan-1-amine hydrochloride
- N-(2-amino-1-phenylethyl)methanesulfonamide hydrochloride
Uniqueness
2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride is unique due to its specific structure, which includes a methanesulfonyl group, a phenyl ring, and an amine group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of PI3Kδ inhibitors.
属性
IUPAC Name |
2-methylsulfonyl-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-13(11,12)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDKQADHUMHVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)




![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)


![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)




